1-Methyl-6-nitro-1H-indazole-3-carbaldehyde

Chemical purity Quality control Procurement specification

1‑Methyl‑6‑nitro‑1H‑indazole‑3‑carbaldehyde (CAS 1288989‑47‑8) is a heterobifunctional indazole derivative that integrates an N‑methyl substituent, a 6‑nitro group and a 3‑carbaldehyde handle within a single scaffold (C₉H₇N₃O₃, MW 205.17 g mol⁻¹). The compound belongs to the 1H‑indazole‑3‑carboxaldehyde family, a privileged intermediate class widely employed in medicinal chemistry for constructing kinase inhibitor libraries and antiproliferative agents.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B11899548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitro-1H-indazole-3-carbaldehyde
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C=O
InChIInChI=1S/C9H7N3O3/c1-11-9-4-6(12(14)15)2-3-7(9)8(5-13)10-11/h2-5H,1H3
InChIKeyMVLPTQOZCJKCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde: A Dual-Functionalized Indazole Building Block for Procurement Evaluation


1‑Methyl‑6‑nitro‑1H‑indazole‑3‑carbaldehyde (CAS 1288989‑47‑8) is a heterobifunctional indazole derivative that integrates an N‑methyl substituent, a 6‑nitro group and a 3‑carbaldehyde handle within a single scaffold (C₉H₇N₃O₃, MW 205.17 g mol⁻¹) . The compound belongs to the 1H‑indazole‑3‑carboxaldehyde family, a privileged intermediate class widely employed in medicinal chemistry for constructing kinase inhibitor libraries and antiproliferative agents [1]. Unlike simple indazole‑3‑carbaldehydes, the simultaneous presence of the electron‑withdrawing nitro group and the N‑methyl cap creates a distinct electronic and steric profile that directly influences downstream reactivity and physicochemical properties, making this compound a non‑interchangeable synthetic node.

Why Generic 1H-Indazole-3-carbaldehydes Cannot Substitute for the 1-Methyl-6-nitro Derivative in Lead-Optimization Campaigns


The 1‑methyl and 6‑nitro substituents are not inert spectators; they fundamentally reprogram the scaffold’s electronic landscape and pharmacokinetic trajectory . The N‑methyl group eliminates the tautomeric equilibrium and hydrogen‑bond donor capacity of the parent indazole NH, thereby altering target engagement and solubility [1], while the 6‑nitro group introduces a strong electron‑withdrawing effect that polarizes the aldehyde carbonyl, accelerates nucleophilic additions, and enables bioreductive activation pathways absent in non‑nitrated or regioisomeric analogs . Consequently, replacing this compound with 1‑methyl‑1H‑indazole‑3‑carbaldehyde (lacking the nitro group) or 6‑nitro‑1H‑indazole‑3‑carbaldehyde (bearing a free NH) changes both the chemical reactivity at the 3‑position and the biological recognition profile, undermining structure‑activity relationship reproducibility in medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde Versus Closest Analogs


Higher Commercial Purity Specification Relative to the Non-Methylated 6-Nitro Analog from Multiple Vendors

Commercially, 1‑methyl‑6‑nitro‑1H‑indazole‑3‑carbaldehyde is supplied at a certified purity of 97% . In contrast, the closest non‑methylated analog, 6‑nitro‑1H‑indazole‑3‑carbaldehyde, is routinely offered at lower purity grades: 96% (Fluorochem) and 95% (AChemBlock) . While one vendor lists 6‑nitro‑1H‑indazole‑3‑carbaldehyde at 98% (AKSci) , the consistent 97% specification for the target compound across catalog sources provides greater assurance of lot‑to‑lot consistency for sensitive synthetic applications.

Chemical purity Quality control Procurement specification

N-Methyl Substitution Eliminates Tautomeric Heterogeneity and NH Hydrogen-Bond Donor Capacity Versus 6-Nitro-1H-indazole-3-carbaldehyde

The target compound bears an N‑methyl group that locks the indazole in a single tautomeric form, whereas 6‑nitro‑1H‑indazole‑3‑carbaldehyde exists as an equilibrium mixture of 1H‑ and 2H‑tautomers . The N‑methyl cap also removes the hydrogen‑bond donor (HBD) contributed by the indazole NH. PubChem data confirms that the non‑nitrated analog 1‑methyl‑1H‑indazole‑3‑carbaldehyde has zero HBD count [1], compared to one HBD for 1H‑indazole‑3‑carbaldehyde [2]. This structural distinction translates into a measurable difference in the number of hydrogen‑bond donors (0 vs. 1) and the elimination of tautomeric ambiguity.

Tautomerism Hydrogen bonding Receptor binding ADME

Enhanced Aldehyde Electrophilicity Driven by the 6-Nitro Group Compared to the Non-Nitrated 1-Methyl Analog

The 6‑nitro group exerts a strong electron‑withdrawing mesomeric (−M) effect that polarizes the 3‑carbaldehyde carbonyl, increasing its susceptibility to nucleophilic attack. While direct kinetic data for the title compound are not available, this effect is well‑established in indazole SAR: 6‑nitroindazole derivatives exhibit IC₅₀ values against iNOS in the low micromolar range (e.g., 2.5–40 µM) [1], whereas the non‑nitrated parent 1H‑indazole scaffold shows significantly weaker enzyme inhibition [2]. The aldehyde ¹³C NMR chemical shift of the target compound is predicted to appear 3–8 ppm downfield relative to 1‑methyl‑1H‑indazole‑3‑carbaldehyde, consistent with increased electrophilicity .

Electrophilicity Nucleophilic addition Reaction kinetics Synthetic utility

Distinct Physicochemical Property Profile Versus Both Non-Nitrated and Non-Methylated Comparators

The combination of N‑methyl and 6‑nitro substituents produces a unique physicochemical signature. 1‑Methyl‑1H‑indazole‑3‑carbaldehyde (no nitro) has a reported melting point of 61 °C and boiling point of 311.8 °C , whereas 6‑nitro‑1H‑indazole‑3‑carbaldehyde (no N‑methyl) exhibits a melting point range of 120–160 °C and a boiling point of 463.5 °C . The target compound (MW 205.17) falls between these extremes , and its estimated water solubility (log Kow −0.60) differs markedly from the more lipophilic non‑nitrated analog (XLogP3‑AA 1.3 for indazole‑3‑carbaldehyde) [1], reflecting the polarity introduced by the nitro group.

Physicochemical properties Lipophilicity Solid-state properties

Optimal Application Scenarios for 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde Based on Differentiated Properties


Medicinal Chemistry: Kinase-Focused Library Synthesis Requiring a Fixed Tautomeric Scaffold

When constructing indazole‑based kinase inhibitor libraries, the N‑methyl cap of this compound ensures a single tautomeric species, eliminating the confounding variable of 1H/2H tautomerism that complicates docking and SAR interpretation with 6‑nitro‑1H‑indazole‑3‑carbaldehyde . The 3‑carbaldehyde serves as a versatile diversification point for parallel synthesis via reductive amination, hydrazone formation, or Knoevenagel condensation, with the 6‑nitro group providing a spectroscopic handle for reaction monitoring and a potential prodrug activation site [1].

Fragment-Based Drug Discovery Requiring a Nitro-Activated Electrophilic Warhead

The electron‑withdrawing 6‑nitro group polarizes the aldehyde carbonyl, enhancing its reactivity toward biological nucleophiles (e.g., lysine side chains, serine hydrolases) compared to the non‑nitrated analog 1‑methyl‑1H‑indazole‑3‑carbaldehyde [2]. This property makes the compound suitable as a fragment hit with covalent modifier potential, where the aldehyde can form reversible Schiff‑base adducts with active‑site residues in target proteins [3].

Preclinical Candidate Optimization: Late-Stage Functionalization with Built-In Bioreductive Capacity

The 6‑nitro group is susceptible to bioreduction under hypoxic conditions, a feature exploited in tumor‑targeted prodrug design [4]. Unlike 1‑methyl‑1H‑indazole‑3‑carbaldehyde, which lacks this functionality, the title compound can serve as a late‑stage intermediate for installing hypoxia‑activated warheads while retaining the N‑methyl‑capped scaffold for consistent pharmacokinetic profiling across a lead‑optimization series [1].

Quote Request

Request a Quote for 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.